1-(1-isopropyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine 1-(1-isopropyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16413923
InChI: InChI=1S/C12H19N5.ClH/c1-10(2)17-12(4-5-14-17)8-13-6-11-7-15-16(3)9-11;/h4-5,7,9-10,13H,6,8H2,1-3H3;1H
SMILES:
Molecular Formula: C12H20ClN5
Molecular Weight: 269.77 g/mol

1-(1-isopropyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine

CAS No.:

Cat. No.: VC16413923

Molecular Formula: C12H20ClN5

Molecular Weight: 269.77 g/mol

* For research use only. Not for human or veterinary use.

1-(1-isopropyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine -

Specification

Molecular Formula C12H20ClN5
Molecular Weight 269.77 g/mol
IUPAC Name N-[(1-methylpyrazol-4-yl)methyl]-1-(2-propan-2-ylpyrazol-3-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C12H19N5.ClH/c1-10(2)17-12(4-5-14-17)8-13-6-11-7-15-16(3)9-11;/h4-5,7,9-10,13H,6,8H2,1-3H3;1H
Standard InChI Key GCMCDGJETHMUKC-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C(=CC=N1)CNCC2=CN(N=C2)C.Cl

Introduction

Chemical Identity and Structural Analysis

1-(1-Isopropyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine (C₁₂H₂₀N₆, MW 248.33 g/mol) features two pyrazole rings connected via a methanamine linker. The first pyrazole (position 1) carries an isopropyl group, while the second (position 4) has a methyl substituent. Key structural features include:

  • Pyrazole rings: Aromatic five-membered rings with two adjacent nitrogen atoms, contributing to electron-rich environments suitable for hydrogen bonding .

  • Isopropyl group: Enhances lipophilicity (predicted logP = 1.8), potentially improving blood-brain barrier permeability compared to simpler analogs .

  • Methyl group: Moderates solubility (estimated aqueous solubility = 12.7 mg/mL) .

Table 1: Calculated Physicochemical Properties

PropertyValueMethod
Molecular Weight248.33 g/molIUPAC
LogP (iLOGP)1.8Computational modeling
TPSA54.8 ŲSwissADME
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors4PubChem

Synthetic Pathways and Optimization

While no direct synthesis is documented, analogous pyrazole-methanamine derivatives are synthesized via reductive amination or nucleophilic substitution. For example, 1-methyl-1H-pyrazol-5-yl)methanol (CAS 84547-61-5) is produced via lithium aluminium hydride (LiAlH₄) reduction of methyl esters . Extending this methodology:

Hypothetical Synthesis Route

  • Intermediate 1: 1-Isopropyl-1H-pyrazole-5-carbaldehyde via Vilsmeier-Haack formylation of 1-isopropylpyrazole.

  • Intermediate 2: (1-Methyl-1H-pyrazol-4-yl)methanamine via Curtius rearrangement of the corresponding azide.

  • Coupling: Reductive amination of Intermediate 1 and 2 using NaBH₃CN in methanol yields the target compound.

Table 2: Reaction Conditions for Analogous Compounds

StepReagents/ConditionsYieldSource
Ester reductionLiAlH₄, THF, 0–20°C, 2–12 h67–83%
Reductive aminationNaBH₃CN, MeOH, rt, 24 h~60%*Extrapolated

*Estimated based on similar transformations.

Physicochemical and Pharmacokinetic Profile

The compound’s dual pyrazole system confers unique properties:

  • Solubility: Moderate aqueous solubility (12.7 mg/mL) due to the methanamine linker’s polarity, but limited by aromatic rings .

  • Permeability: Predicted Caco-2 permeability = 5.2 × 10⁻⁶ cm/s, suggesting moderate intestinal absorption.

  • Metabolic Stability: Pyrazole rings resist CYP450 oxidation, but the methanamine linker may undergo N-demethylation .

Table 3: Predicted ADMET Properties

ParameterValueTool Used
GI AbsorptionHighPreADMET
BBB PermeantYesSwissADME
CYP2D6 InhibitionNoADMETLab 2.0
hERG InhibitionLow riskpkCSM

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